6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The structural characteristics and supramolecular interactions of nicotinonitrile derivatives have been a subject of study, providing insights into their molecular configurations and potential applications. For example, Chantrapromma et al. (2009) investigated the asymmetric unit of a nicotinonitrile derivative, revealing non-planar independent molecules with significant dihedral angles and weak intramolecular interactions. These findings suggest potential for designing molecules with specific electronic properties or for the development of materials with tailored supramolecular architectures (Chantrapromma et al., 2009).
Synthesis and Chemical Transformations
Abdel-Aziz (2007) detailed a methodology for the Lewis acid-promoted nucleophilic displacement of 2-methoxy-3-cyanopyridines by organo cuprates, leading to the formation of nicotinic acid and nicotinamide derivatives. This work not only expands the toolkit for synthesizing nicotinonitrile derivatives but also underscores the versatility of these compounds in generating a variety of biologically relevant molecules (Abdel-Aziz, 2007).
Application in Material Science
Research on nitroxide radicals, closely related to the structure of interest, has demonstrated their potential as high power-rate electrode-active materials. Suga et al. (2004) explored the electron-transfer kinetics of nitroxide derivatives, revealing their suitability as electrode-active materials due to their fast electron-transfer processes. This suggests potential applications of similar compounds in the development of high-performance materials for energy storage and conversion (Suga et al., 2004).
Mechanism of Action
Target of Action
The primary target of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4 . Its boronic acid moiety chelates with the dual metal ions in the catalytic domain and overlaps with the phosphate in cAMP during the hydrolysis process . This interaction extends into the adenine pocket . By inhibiting PDE4, the compound increases the levels of cAMP within cells .
Biochemical Pathways
Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various proteins, altering their activity . This can lead to a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in inflammatory responses and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .
Result of Action
The inhibition of PDE4 and subsequent increase in cAMP levels result in reduced inflammation and immune dysregulation . This can lead to improvements in conditions like psoriasis and atopic dermatitis .
Properties
IUPAC Name |
6-[1-(2-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-5-3-2-4-16(17)19(23)22-10-8-15(9-11-22)25-18-7-6-14(12-20)13-21-18/h2-7,13,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHNEFRTWZTPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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